2-(氯甲氧基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

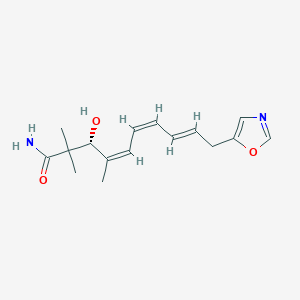

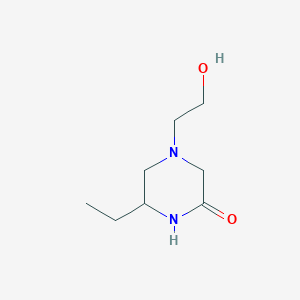

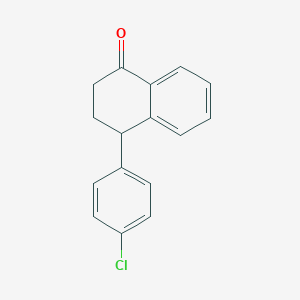

2-(Chloromethoxy)acetic acid ethyl ester is a chemical compound that has been studied for its reactivity and potential applications in organic synthesis. The compound is characterized by the presence of a chloromethoxy group attached to an acetic acid ethyl ester moiety. This structure is of interest due to its potential to undergo various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester is achieved through the reaction of tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate . Although this does not directly describe the synthesis of 2-(chloromethoxy)acetic acid ethyl ester, the use of thionyl chloride is a common reagent in chlorination reactions, which could be relevant for the synthesis of chloromethoxy derivatives.

Molecular Structure Analysis

The molecular structure of 2-(chloromethoxy)acetic acid ethyl ester can be inferred to involve a chloromethyl ether group based on the reactivity described in the literature. For example, 2-(chloromethoxy)ethyl acetate has been shown to react with alcohols to produce 2-(alkoxymethoxy)ethyl acetates, suggesting the presence of a chloromethyl ether group that can participate in neighboring group reactions .

Chemical Reactions Analysis

The chemical reactivity of 2-(chloromethoxy)acetic acid ethyl ester has been explored, particularly its interaction with alcohols in the presence of silver carbonate to yield 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes . The proposed mechanism involves the participation of the chloromethyl ether oxygen atom, indicating that the chloromethoxy group plays a crucial role in the compound's reactivity.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-(chloromethoxy)acetic acid ethyl ester are not detailed in the provided papers, related compounds have been characterized using techniques such as IR, ^1HNMR, and elemental analysis, with mass spectrometry (MS) confirming some of the structures . These techniques are essential for determining the physical and chemical properties of organic compounds and could be applied to 2-(chloromethoxy)acetic acid ethyl ester for a comprehensive analysis.

Relevant Case Studies

Although no direct case studies involving 2-(chloromethoxy)acetic acid ethyl ester were provided, the literature does mention the importance of chlorinated compounds like 2-chloropropionic acid and its esters. These compounds are used in the synthesis of various chemicals, including pesticides and pharmaceutical intermediates . The research progress on the resolution of such compounds highlights the significance of understanding their properties and reactivity for industrial applications.

科学研究应用

微生物产生酯类化合物

研究已经突出了某些酵母物种(如Hansenula anomala)在发酵过程中产生乙酸乙酯等相关酯类化合物的能力。这种产生受到通气和乙醇、葡萄糖等环境因素的影响。乙酸乙酯的形成涉及在葡萄糖发酵过程中积累的乙醇的有氧利用,表明这可能涉及复杂的生化途径,对于理解类似酯类化合物的生产和应用可能具有相关性,包括2-(氯甲氧基)乙酸乙酯 (Tabachnick & Joslyn, 1953)。

乙酸乙酯生产中的工艺强化

一项关于乙酸乙酯酯化过程的综合评述探讨了各种工艺强化技术。这些技术旨在提高生产效率和产品纯度,同时降低能源消耗和资本投资。已经研究了反应蒸馏和微波辅助反应蒸馏等技术,表明这些技术有望改善相关酯类化合物的合成过程,可能包括2-(氯甲氧基)乙酸乙酯 (Patil & Gnanasundaram, 2020)。

毒性和环境影响研究

关于相关化合物(如2,4-二氯苯氧乙酸(2,4-D))的研究已经考察了它们的毒性和环境影响。这些研究提供了关于酯类化合物在水生和陆生环境中的命运、行为以及潜在影响的见解,包括它们与非目标物种的相互作用以及降解或积累的潜在途径 (Islam et al., 2017)。

生物技术应用

关于从生物质生产乳酸的生物技术途径的研究已经讨论了将乳酸转化为各种化学品,包括酯类化合物。这表明人们越来越感兴趣利用生物技术方法合成酯类化合物,可能包括从可再生资源中合成2-(氯甲氧基)乙酸乙酯等化合物 (Gao, Ma, & Xu, 2011)。

作用机制

Target of Action

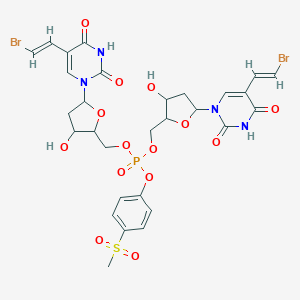

It is used in the preparation of antiviral acyclonucleosides and their metabolites , suggesting that it may interact with enzymes involved in nucleoside metabolism.

Mode of Action

As an ester, it may undergo hydrolysis in the presence of a base, splitting the ester linkage . This could potentially lead to the release of chloromethoxyacetic acid and ethanol, which may interact with their respective targets.

Biochemical Pathways

Given its use in the synthesis of antiviral acyclonucleosides , it may be involved in pathways related to nucleoside metabolism and antiviral defense.

Result of Action

Its role in the synthesis of antiviral acyclonucleosides suggests it may contribute to the inhibition of viral replication .

属性

IUPAC Name |

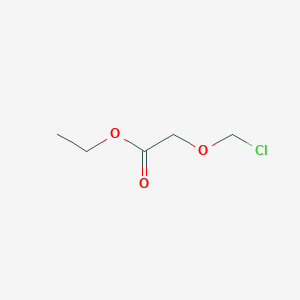

ethyl 2-(chloromethoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-2-9-5(7)3-8-4-6/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWWPLIBOXOWMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethoxy)acetic Acid Ethyl Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)

![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)

![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)